Cas no 1020488-47-4 (4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide)

4-Methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a substituted pyrazole-thiazole scaffold. Its molecular structure incorporates methoxy and phenyl substituents, contributing to its potential as an intermediate in pharmaceutical and agrochemical research. The compound's unique architecture offers versatility in synthetic applications, particularly in the development of bioactive molecules. Its stability under standard conditions and well-defined reactivity profile make it suitable for further functionalization or derivatization. Researchers may explore its utility in medicinal chemistry, given the prevalence of pyrazole and thiazole motifs in drug discovery. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity and structural confirmation.
4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide structure
1020488-47-4 structure
商品名:4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
CAS番号:1020488-47-4
MF:C21H18N4O2S
メガワット:390.458222866058
CID:6092002
PubChem ID:25281500

4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide 化学的及び物理的性質

名前と識別子

    • 4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
    • 4-methoxy-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide
    • F5030-0032
    • 1020488-47-4
    • 4-methoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide
    • AKOS016391013
    • VU0630446-1
    • インチ: 1S/C21H18N4O2S/c1-14-12-19(23-20(26)16-8-10-17(27-2)11-9-16)25(24-14)21-22-18(13-28-21)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,26)
    • InChIKey: YKOCJJFGTKIXLP-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC(C)=NN1C1=NC(C2=CC=CC=C2)=CS1)(=O)C1=CC=C(OC)C=C1

計算された属性

  • せいみつぶんしりょう: 390.11504700g/mol
  • どういたいしつりょう: 390.11504700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 523
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 97.3Ų

4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5030-0032-5mg
4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
1020488-47-4
5mg
$69.0 2023-09-10
Life Chemicals
F5030-0032-2mg
4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
1020488-47-4
2mg
$59.0 2023-09-10
Life Chemicals
F5030-0032-100mg
4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
1020488-47-4
100mg
$248.0 2023-09-10
Life Chemicals
F5030-0032-3mg
4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
1020488-47-4
3mg
$63.0 2023-09-10
Life Chemicals
F5030-0032-20mg
4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
1020488-47-4
20mg
$99.0 2023-09-10
Life Chemicals
F5030-0032-4mg
4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
1020488-47-4
4mg
$66.0 2023-09-10
Life Chemicals
F5030-0032-2μmol
4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
1020488-47-4
2μmol
$57.0 2023-09-10
Life Chemicals
F5030-0032-30mg
4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
1020488-47-4
30mg
$119.0 2023-09-10
Life Chemicals
F5030-0032-20μmol
4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
1020488-47-4
20μmol
$79.0 2023-09-10
Life Chemicals
F5030-0032-1mg
4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide
1020488-47-4
1mg
$54.0 2023-09-10

4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide 関連文献

4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamideに関する追加情報

Comprehensive Overview of 4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide (CAS No. 1020488-47-4)

4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide (CAS No. 1020488-47-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of heterocyclic amides, which are widely studied for their bioactive properties. The presence of a thiazole ring, a pyrazole moiety, and a benzamide group in its structure makes it a promising candidate for drug discovery and development.

In recent years, researchers have focused on the synthesis and evaluation of 4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide due to its potential role in modulating biological pathways. The compound's CAS No. 1020488-47-4 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry. Its structural complexity allows for interactions with various enzymes and receptors, making it a subject of interest for targeted therapy and small-molecule drug design.

The methoxy and phenyl substituents in the compound contribute to its lipophilicity, which is a critical factor in drug absorption and distribution. This property aligns with current trends in bioavailability optimization, a hot topic in pharmaceutical research. Additionally, the thiazole-pyrazole hybrid structure has been explored for its potential anti-inflammatory and antimicrobial activities, addressing growing concerns about drug-resistant infections and chronic inflammatory diseases.

From a synthetic chemistry perspective, CAS No. 1020488-47-4 represents a challenging yet rewarding target for multi-step organic synthesis. Researchers often investigate its structure-activity relationships (SAR) to optimize its pharmacological profile. The compound's molecular weight and hydrogen-bonding capacity are also key parameters in computational drug design, a field that has gained traction with advancements in AI-driven molecular modeling.

In the context of drug repurposing, 4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide has been evaluated for its potential in treating metabolic disorders. This aligns with the increasing global focus on diabetes and obesity management, as the compound's scaffold may interact with metabolic enzymes. Its electrophilic sites also make it a candidate for covalent inhibitor development, a trending approach in kinase-targeted therapies.

The compound's spectroscopic properties, such as NMR and mass spectrometry data, are well-documented, aiding in its identification and purity assessment. This is particularly relevant for quality control in pharmaceutical manufacturing, where impurity profiling is a regulatory requirement. Furthermore, its stability under various pH conditions is a subject of ongoing research, addressing the need for oral drug formulation improvements.

As the demand for personalized medicine grows, CAS No. 1020488-47-4 is being studied in the context of biomarker discovery and patient stratification. Its potential to selectively target disease-specific proteins makes it a valuable tool in precision oncology and autoimmune disease research. These applications are frequently searched in conjunction with small-molecule inhibitors and therapeutic targets.

In summary, 4-methoxy-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide (CAS No. 1020488-47-4) is a multifaceted compound with broad implications in drug discovery. Its structural features and bioactive potential position it at the intersection of medicinal chemistry, computational biology, and pharmaceutical development, making it a compelling subject for ongoing and future research.

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